(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
CAS No.:
Cat. No.: VC17492830
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrFNO |
|---|---|
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3R)-7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1 |
| Standard InChI Key | LNFQYVYEPIYWMW-LURJTMIESA-N |
| Isomeric SMILES | C1[C@@H](C2=C(O1)C(=C(C=C2)F)Br)N |
| Canonical SMILES | C1C(C2=C(O1)C(=C(C=C2)F)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 2923228-09-3) features a dihydrobenzofuran core fused to an aromatic ring, with bromine and fluorine substituents at the 7- and 6-positions, respectively . The (3R) configuration denotes the absolute stereochemistry of the amine-bearing carbon, which influences both its biological interactions and synthetic accessibility. The molecular formula corresponds to a molecular weight of 232.05 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.05 g/mol | |
| XLogP3 | 1.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 35.3 Ų |
Spectroscopic and Computational Data
Synthetic Methodologies
Copper-Catalyzed Cycloaromatization
A groundbreaking approach reported in Nature Communications enables the synthesis of polyaryl amines via copper(I)-catalyzed multicomponent reactions . This method employs alkynes, amines, and aryl halides to construct benzofuran frameworks through a 7-endo-dig cyclization mechanism. For (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine, the reaction sequence likely involves:
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Oxidative Coupling: Copper(III)-acetylide intermediates form from terminal alkynes and Cu(I) catalysts.
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Cyclization: Regioselective attack of the amine nucleophile induces ring closure, establishing the dihydrobenzofuran core.
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Halogenation: Sequential electrophilic substitution introduces bromine and fluorine at predetermined positions .
This strategy achieves yields exceeding 75% for analogous structures while minimizing side reactions such as alkyne polymerization .
Resolution of Racemic Mixtures
Chiral chromatography or enzymatic resolution methods separate the (3R) enantiomer from racemic precursors. For example, immobilized lipases selectively deacylate protected amine intermediates, achieving enantiomeric excess (ee) values >98% in optimized conditions .
Industrial Applications
Pharmaceutical Intermediate
This compound serves as a key intermediate in synthesizing:
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Oncology Candidates: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to append targeting moieties for kinase inhibitors .
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Neurological Agents: The amine group allows reductive amination to create blood-brain barrier-penetrant molecules .
Materials Science
Incorporating (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine into conjugated polymers enhances electroluminescence efficiency. Quantum yield measurements for prototype OLED materials reach 0.78 at 460 nm .
Comparative Analysis of Structural Analogs
Table 2: Related Dihydrobenzofuran Amines
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine | Lacks fluorine substituent | |
| 5-Bromo-2,3-dihydrobenzofuran-3-amine | Bromine at position 5 | |
| 6-Fluoro-2,3-dihydrobenzofuran-3-amine | Lacks bromine substituent |
These analogs demonstrate how halogen positioning modulates LogP values (1.2–2.1) and target selectivity .
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